molecular formula C6H8N2O2 B8720710 Uracel, 3-ethyl- CAS No. 5148-09-4

Uracel, 3-ethyl-

Cat. No.: B8720710
CAS No.: 5148-09-4
M. Wt: 140.14 g/mol
InChI Key: JBNOCTYRKGYYBW-UHFFFAOYSA-N
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Description

3-Ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production methods for 3-Ethylpyrimidine-2,4(1H,3H)-dione often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and other functionalized derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position influences its reactivity and interactions with biological targets, differentiating it from other pyrimidine derivatives .

Properties

CAS No.

5148-09-4

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O2/c1-2-8-5(9)3-4-7-6(8)10/h3-4H,2H2,1H3,(H,7,10)

InChI Key

JBNOCTYRKGYYBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.47 g (40 mM) of 6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil were dissolved in 130 ml of DMF, treated at 5° C. with 4.57 g (40.8 mM) potassium t-butoxide and after dissolution, 3.28 ml (44 mM) of ethyl bromide added. After 3 hours, another 1.14 g of t-BuOK and 1.64 ml of ethyl bromide were added. After a further 1.5 hours, 1.64 ml of ethyl bromide was supplemented. After a total of 22 hours, the solution was neutralized with 1N HCl to pH 7 and the solvents evaporated in vacuo. The residue was taken up in dichloromethane-water and the organic phase collected giving 17.66 of crude 3-ethyl uracil, which was dissolved in 17.6 ml of 1N NaOH and heated under reflux for 1 hour. The solution was treated twice with 1 g of charcoal, filtered and neutralized with 5N HCl to pH 7. The solid was diluted with water, collected, and dried. The crude material was recrystallized from methanol to give 7.42 g (49.2%) of 3-(4-chlorobenzyl)-1-ethyl-8-isopropyl-xanthine, mp 221-2° C.
Name
6-amino-1-(4-chlorobenzyl)-5-isobutyrylaminouracil
Quantity
13.47 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
3.28 mL
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Quantity
1.64 mL
Type
reactant
Reaction Step Four
Quantity
1.64 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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